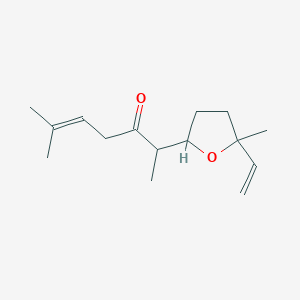

Davanone

Description

Structure

3D Structure

Properties

CAS No. |

30810-99-2 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one |

InChI |

InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3 |

InChI Key |

FJKKZNIYYVEYOL-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |

Canonical SMILES |

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |

Synonyms |

davanone |

Origin of Product |

United States |

Foundational & Exploratory

Davanone's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone, a naturally occurring sesquiterpenoid, has emerged as a promising candidate in oncology research, demonstrating significant anticancer potential in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in cancer cells, with a focus on its effects on cell viability, apoptosis, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting critical cell survival and proliferation pathways. Studies on ovarian cancer and acute myeloid leukemia (AML) cell lines have elucidated its role in modulating the intrinsic apoptotic pathway and disrupting the PI3K/AKT/MAPK signaling cascade.[1][2]

Quantitative Analysis of this compound's Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines, demonstrating its potency and selectivity.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 80 µM | [1] |

| NCI-H526 | Acute Myeloid Leukemia | Dose-dependent cytotoxicity observed at 5, 10, and 20 µM |

Table 2: Modulation of Apoptotic Proteins by this compound in NCI-H526 AML Cells

| Treatment | Bax Expression | Bcl-2 Expression | Caspase-3 Expression |

| Control | Baseline | Baseline | Baseline |

| This compound (5, 10, 20 µM) | Increased | Decreased | Increased |

Note: The data indicates a dose-dependent upregulation of pro-apoptotic Bax and caspase-3, and downregulation of anti-apoptotic Bcl-2.

Signaling Pathways Targeted by this compound

This compound's primary molecular target is the PI3K/AKT/MAPK signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively halts cancer cell progression.

PI3K/AKT/MAPK Signaling Pathway

This compound has been shown to block the PI3K/AKT/MAPK signaling pathway in ovarian cancer cells.[1][3] This inhibition leads to a cascade of downstream effects, ultimately culminating in apoptosis.

Caption: this compound inhibits the PI3K/AKT/MAPK signaling pathway, leading to decreased cell proliferation and survival.

Intrinsic Apoptosis Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential (MMP) and the subsequent activation of a caspase cascade. In ovarian cancer cells, this compound treatment leads to increased activity of caspases-3, -8, and -9.[1] Furthermore, in AML cells, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.

Caption: this compound induces apoptosis by modulating Bcl-2 family proteins and activating the caspase cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8 Assay)

This assay is performed to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Add varying concentrations of this compound to the wells. Include a control group with no drug treatment.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control group.

Caption: Workflow for the CCK-8 cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.

-

Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber. This compound can be added to the upper or lower chamber to test its effect.

-

Incubation: Incubate the plate for a sufficient time to allow cell migration/invasion.

-

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane and stain them with crystal violet.

-

Quantification: Count the stained cells under a microscope in several random fields to determine the extent of migration or invasion.

References

Davanone Signaling Pathway Modulation: A Technical Guide for Researchers

An In-depth Examination of Davanone's Molecular Interactions and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the signaling pathway modulation by this compound, a sesquiterpenoid found in the essential oil of Artemisia pallens (davana). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic applications of this compound, particularly in oncology and inflammatory diseases.

Core Signaling Pathway Modulation: PI3K/AKT/MAPK Axis

Current research highlights this compound's significant impact on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell survival, proliferation, and apoptosis. This compound has been shown to exert its anticancer effects, notably in ovarian cancer, through the downregulation of this pathway.

Mechanism of Action in Ovarian Cancer

In studies utilizing the human ovarian cancer cell line OVACAR-3, this compound has been observed to inhibit the phosphorylation of key proteins in the PI3K/AKT pathway in a dose-dependent manner. This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

Key Molecular Events:

-

Inhibition of PI3K and AKT Phosphorylation: this compound treatment leads to a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). This is a crucial step as the activation of this pathway is often implicated in tumor progression and resistance to therapy.

-

Induction of Apoptosis: By suppressing the PI3K/AKT survival pathway, this compound promotes programmed cell death (apoptosis). This is evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.

-

Caspase Activation: The induction of apoptosis by this compound is further confirmed by the increased activity of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.

-

Inhibition of Cell Migration and Invasion: this compound has been shown to reduce the migratory and invasive capacity of ovarian cancer cells, suggesting its potential to inhibit metastasis.

Quantitative Data Summary: Effects of this compound on OVACAR-3 Ovarian Cancer Cells

The following tables summarize the quantitative effects of this compound on the OVACAR-3 cell line as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on OVACAR-3 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | Not specified |

| 20 | Not specified |

| 40 | Not specified |

| 80 | Not specified |

Note: Specific percentage values for cell viability at each concentration were not available in the reviewed literature.

Table 2: Effect of this compound on Apoptosis-Related Protein Expression and Activity

| This compound Concentration (µM) | Bax Activity | Bcl-2 Activity | Caspase-3 Activity | Caspase-8 Activity | Caspase-9 Activity |

| Increasing Doses | Increasing | Decreasing | Increasing | Increasing | Increasing |

Note: The reviewed literature describes a dose-dependent trend but does not provide specific quantitative values for protein activity.

Table 3: Effect of this compound on PI3K/AKT Pathway Phosphorylation

| This compound Concentration (µM) | p-PI3K Levels | p-AKT Levels |

| Increasing Doses | Reduced | Reduced |

Note: The reviewed literature indicates a reduction in phosphorylation with increasing this compound concentration, but specific densitometry data is not provided.

Potential Anti-Inflammatory Pathway Modulation: NF-κB Signaling

While less explored, this compound's reported ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Further research is required to elucidate the precise mechanisms by which this compound may modulate NF-κB activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on ovarian cancer cells.

Cell Culture

-

Cell Line: Human ovarian cancer cell line OVACAR-3.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

-

Seed OVACAR-3 cells in 96-well plates at a density of 5 x 10^3 cells/well.

-

After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed OVACAR-3 cells in 6-well plates.

-

Treat cells with desired concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Treat OVACAR-3 cells with this compound at various concentrations (e.g., 0, 10, 40, 80 µM) for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, Bax, Bcl-2, caspases, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Transwell Migration and Invasion Assay

-

For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is necessary.

-

Seed this compound-treated OVACAR-3 cells in the upper chamber in a serum-free medium.

-

Add a medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope in several random fields.

Visualizations: Signaling Pathways and Workflows

This compound's Inhibition of the PI3K/AKT Signaling Pathway

Davanone's In Vitro Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid ketone, is a principal bioactive constituent of the essential oil derived from Artemisia pallens, commonly known as Davana. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, with a focus on its effects on primary macrophage cells. This compound has demonstrated significant potential in modulating inflammatory responses, particularly in the inhibition of pro-inflammatory cytokine production. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a multitude of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Macrophages are key players in the inflammatory process, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This compound has emerged as a promising natural compound with anti-inflammatory potential. In vitro studies have shown that cis-davanone can effectively inhibit the production of key pro-inflammatory cytokines in primary macrophages stimulated with LPS, suggesting its potential as a therapeutic agent for inflammatory conditions.[1][2] This guide aims to provide an in-depth technical resource on the in vitro anti-inflammatory core of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by cis-Davanone in LPS-Stimulated Primary Macrophages

| Cell Line | Inflammatory Stimulus | This compound Concentration | Biomarker | % Inhibition | IC50 Value |

| Primary Macrophages | Lipopolysaccharide (LPS) | Not specified in abstract | TNF-α | Data not available in abstract | Data not available in abstract |

| Primary Macrophages | Lipopolysaccharide (LPS) | Not specified in abstract | IL-6 | Data not available in abstract | Data not available in abstract |

Note: Specific quantitative data on percentage inhibition and IC50 values are pending access to the full-text scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: Primary macrophages are the preferred cell line for these studies.

-

Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is used to induce an inflammatory response in the macrophages. A typical concentration used is 1 µg/mL.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in the cell culture medium to achieve the desired final concentrations. Cells are typically pre-treated with this compound for a specific period (e.g., 1 hour) before stimulation with LPS.

Cytokine Quantification

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatants.

-

Procedure:

-

After the treatment period, the cell culture supernatant is collected.

-

Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The concentration of the cytokines is determined by comparison with a standard curve generated from recombinant cytokines.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).

-

After washing, the membrane is incubated with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural compounds in macrophages are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for this compound's interaction with these pathways is still emerging, the following diagrams illustrate the canonical pathways and potential points of inhibition.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated primary macrophages.[1][2] This positions this compound as a compelling candidate for further investigation as a potential therapeutic agent for a range of inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular mechanism: Investigating the direct effects of this compound on the NF-κB and MAPK signaling pathways is crucial to understanding its mode of action.

-

Expanding in vitro studies: Evaluating the effects of this compound on a wider range of inflammatory mediators and in different cell types will provide a more comprehensive understanding of its anti-inflammatory profile.

-

In vivo validation: Preclinical studies in animal models of inflammatory diseases are necessary to validate the in vitro findings and assess the therapeutic potential of this compound.

This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development. The presented data, protocols, and visualizations are intended to facilitate and guide future research into the promising anti-inflammatory properties of this compound.

References

- 1. New Insights into the Chemical Composition, Pro-Inflammatory Cytokine Inhibition Profile of Davana (Artemisia pallens Wall. ex DC.) Essential Oil and cis-Davanone in Primary Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball. from Morocco: in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Davanone: An In-Depth Technical Guide on its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of davanone, a sesquiterpenoid of significant interest. The information is compiled from various scientific studies to offer a detailed resource for research and development purposes. While data on pure this compound is limited, this document summarizes the antimicrobial activity of this compound-rich essential oils and extracts, outlines the experimental protocols for assessing this activity, and illustrates its proposed mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound is most frequently reported in the context of essential oils, particularly from Artemisia pallens (Davana oil), where it is a major constituent. The data presented below is for this compound-containing essential oils and extracts. It is crucial to consider that the observed activity may be due to the synergistic effects of multiple components within the oil or extract.

Table 1: Antibacterial Activity of this compound-Containing Preparations

| Preparation | This compound Content (%) | Bacterial Strain | Method | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Artemisia pallens essential oil | 45.8 | Staphylococcus aureus | Agar (B569324) dilution | >600 | 10 | [1][2] |

| Artemisia pallens essential oil | 45.8 | Pseudomonas aeruginosa | Agar dilution | >600 | 7 | [1][2] |

| Artemisia pallens essential oil | 45.8 | Salmonella enterica | Agar dilution | >600 | 7 | [1][2] |

| Davana root acetone (B3395972) extract isolate | Not specified | Staphylococcus aureus | Not specified | 12.78 µM | - | |

| Artemisia pallens essential oil fraction | 72.2 | Staphylococcus aureus | Agar dilution | 60 | 11 | [2] |

| Artemisia pallens essential oil fraction | 72.2 | Bacillus subtilis | Agar dilution | 60 | 11 | [1] |

| Artemisia pallens essential oil fraction | 72.2 | Escherichia coli | Agar dilution | 60 | 9 | [1] |

| Artemisia pallens essential oil fraction | 72.2 | Klebsiella pneumoniae | Agar dilution | >600 | - | [1] |

| Artemisia pallens essential oil fraction | 72.2 | Proteus vulgaris | Agar dilution | >600 | - | [1] |

| Artemisia pallens essential oil fraction | 72.2 | Salmonella enterica | Agar dilution | 600 | 9 | [1] |

Table 2: Antifungal Activity of this compound-Containing Preparations

| Preparation | This compound Content (%) | Fungal Strain | Method | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

| Artemisia pallens essential oil | 45.8 | Candida albicans | Agar dilution | >600 | 8 | [1][2] |

| Artemisia pallens essential oil fraction | 72.2 | Candida albicans | Agar dilution | 60 | 10 | [1][2] |

| This compound-type sesquiterpenes from Artemisia lobelli | Not specified | Various fungi | Not specified | Comparable to bifonazole | - | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for determining the antimicrobial activity of substances like this compound.

2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

-

Well-isolated colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound/Extract Dilutions:

-

A stock solution of the test substance (this compound, essential oil, or extract) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to ensure solubility.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected based on expected activity.

-

-

Inoculation and Incubation:

-

Each well containing the diluted test substance is inoculated with the prepared microbial suspension.

-

A positive control well (broth with inoculum, no test substance) and a negative control well (broth only) are included on each plate.

-

The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

-

2.2. Agar Diffusion Method (Disc Diffusion)

This method assesses the antimicrobial activity based on the diffusion of the test substance through an agar medium.

-

Preparation of Agar Plates and Inoculum:

-

A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly spread over the entire surface of the agar plate to create a lawn of growth.

-

-

Application of Test Substance:

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound solution or essential oil.

-

The impregnated discs are then placed firmly onto the surface of the inoculated agar plates.

-

-

Incubation and Measurement:

-

The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

During incubation, the antimicrobial agent diffuses from the disc into the agar.

-

The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualizations: Proposed Mechanism of Action

The exact signaling pathways of this compound's antimicrobial action are not yet fully elucidated. However, the prevailing hypothesis suggests a multi-target mechanism primarily involving the disruption of the microbial cell membrane and inhibition of essential enzymes.[3]

Caption: Proposed antimicrobial mechanism of this compound.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound, primarily as a component of Davana oil, exhibits a notable spectrum of antimicrobial activity against various bacteria and fungi. The data compiled in this guide, although largely from studies on essential oils and extracts, underscores the potential of this compound as an antimicrobial agent. Further research focusing on the activity of isolated this compound is warranted to fully characterize its antimicrobial profile and elucidate its precise mechanisms of action. The provided experimental protocols offer a standardized framework for future investigations in this area. This technical guide serves as a foundational resource for scientists and professionals engaged in the discovery and development of new antimicrobial therapies.

References

Davanone's Antimalarial Potential: A Technical Guide to its Activity Against Plasmodium falciparum

A Whitepaper for Researchers and Drug Development Professionals

Introduction: The quest for novel antimalarial agents is a global health priority, driven by the emergence and spread of drug-resistant Plasmodium falciparum strains. Natural products remain a vital source of new therapeutic leads. Davanone, a sesquiterpene ketone, has been identified as a significant constituent of several plants, particularly within the Artemisia genus, species of which are renowned for their traditional use in treating malaria. While artemisinin, derived from Artemisia annua, is a cornerstone of modern antimalarial therapy, other species of Artemisia lacking this compound have also demonstrated antiplasmodial activity, suggesting the presence of other active constituents. This compound is a primary candidate for this activity.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimalarial activity of this compound and related compounds against P. falciparum. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate further investigation into this promising natural product. It is important to note that while this compound is hypothesized to be a key contributor to the antimalarial properties of certain plant extracts, research on the isolated, pure compound is still emerging. This guide therefore synthesizes the available direct and indirect evidence to provide a solid foundation for future studies.

Quantitative Data on Antiplasmodial Activity

The following tables summarize the available quantitative data for the in vitro antiplasmodial activity of hydroxythis compound (B600542), a closely related derivative of this compound, and extracts from this compound-containing plants.

Table 1: In Vitro Antiplasmodial Activity of Hydroxythis compound Against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Hydroxythis compound | D10 (Chloroquine-sensitive) | 0.5 | [1] |

| Hydroxythis compound | FAC8 (Chloroquine-resistant) | 0.5 | [1] |

Table 2: In Vitro Antiplasmodial Activity of Extracts from this compound-Containing Plants

| Plant Species | Extract Type | P. falciparum Strain(s) | IC50 (µg/mL) | This compound Content | Reference |

| Artemisia kopetdaghensis | Dichloromethane | Not Specified | 1.04 (mg/mL) | Present | [1] |

| Artemisia turcomanica | Petroleum Ether | Not Specified | 0.90 (mg/mL) | 19.3% in essential oil | [1] |

Table 3: Cytotoxicity and Selectivity Index

| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | Not Reported | Not Reported | Not Reported | |

| Hydroxythis compound | Not Reported | Not Reported | Not Reported |

Note: The absence of cytotoxicity data for this compound and hydroxythis compound represents a critical knowledge gap that needs to be addressed in future research to fully assess their therapeutic potential.

Putative Mechanism of Action: Inhibition of Heme Detoxification

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. During the intra-erythrocytic stage, P. falciparum digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin (also known as β-hematin). Inhibition of this process leads to an accumulation of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular components.

Extracts from Artemisia species that contain this compound have been shown to inhibit β-hematin formation[1]. This suggests that this compound may act by binding to heme and preventing its crystallization into hemozoin.

Caption: Proposed mechanism of this compound's antimalarial action.

Experimental Protocols

SYBR Green I-Based In Vitro Antiplasmodial Assay

This protocol describes a widely used fluorescence-based method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

a. Materials and Reagents:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

-

96-well flat-bottom microplates

-

Test compound (this compound) stock solution in DMSO

-

SYBR Green I nucleic acid stain (10,000x stock)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

b. Experimental Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

Preparation of Drug Plates: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (medium with DMSO) controls.

-

Parasite Inoculation: Prepare a parasite culture suspension with 2% hematocrit and 0.5-1% parasitemia. Add 180 µL of this suspension to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from uninfected red blood cells).

-

Normalize the fluorescence values to the negative control (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

MTT Assay for Cytotoxicity (CC50) Determination

This protocol outlines the procedure for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., HEK293 or HepG2) to determine the 50% cytotoxic concentration (CC50).

a. Materials and Reagents:

-

Mammalian cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

Test compound (this compound) stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

b. Experimental Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

-

β-Hematin Formation Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052).

a. Materials and Reagents:

-

Hemin chloride

-

DMSO

-

0.5 M HEPES buffer (pH 7.5)

-

Test compound (this compound) stock solution in DMSO

-

96-well microplate

-

Microplate reader (absorbance at 405 nm)

b. Experimental Procedure:

-

Preparation of Hemin Stock: Prepare a stock solution of hemin in DMSO.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include positive (e.g., chloroquine) and negative (DMSO) controls.

-

Initiation of Crystallization: Add the hemin stock solution to each well, followed by the HEPES buffer to initiate the crystallization process.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization:

-

Centrifuge the plate and discard the supernatant.

-

Wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in 0.1 M NaOH.

-

-

Absorbance Measurement: Read the absorbance at 405 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition of β-hematin formation relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Visualizations of Experimental Workflows

References

Artemisia pallens: A Comprehensive Technical Guide to Davanone Extraction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisia pallens Wall. ex DC., commonly known as Davana, is an aromatic herb highly valued for its essential oil, which is rich in the sesquiterpenoid davanone. This technical guide provides an in-depth overview of Artemisia pallens as a natural source of this compound, targeting researchers, scientists, and professionals in drug development. The document details the chemical composition of Davana essential oil, with a focus on this compound content, and presents various extraction methodologies, including steam distillation, hydrodistillation, and supercritical CO2 extraction. Furthermore, it outlines analytical techniques for the quantification of this compound and explores the current understanding of its biosynthetic pathway. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and pathways are visualized using diagrams to facilitate comprehension.

Introduction

Artemisia pallens, a member of the Asteraceae family, is cultivated primarily in Southern India for its aromatic leaves and flowers.[1] The essential oil extracted from this plant, known as Davana oil, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries.[2] The characteristic sweet, fruity, and balsamic aroma of Davana oil is largely attributed to its major constituent, this compound, a sesquiterpene ketone.[3] this compound and its derivatives have garnered scientific interest for their potential biological activities, including antimicrobial and anti-inflammatory properties.[4] This guide serves as a technical resource, consolidating scientific knowledge on the extraction, analysis, and biosynthesis of this compound from Artemisia pallens.

Chemical Composition of Artemisia pallens Essential Oil

The chemical profile of Artemisia pallens essential oil is complex and can vary significantly based on factors such as geographical origin, stage of plant growth at harvest, and the extraction method employed. This compound is consistently the most abundant component, with its concentration influencing the oil's quality and commercial value.

Table 1: Quantitative Analysis of Major Constituents in Artemisia pallens Essential Oil from Various Studies

| Constituent | Concentration Range (%) | Geographical Origin/Variety | Reference |

| cis-Davanone | 29.5 - 72.59 | India (various regions), Germany | [2] |

| Bicyclogermacrene | 4.0 - 22.0 | India | [5] |

| (E)-Ethyl Cinnamate | 1.4 - 8.40 | India | [2][5] |

| Davana Ether Isomer | 0.5 - 6.1 | India | [5] |

| Spathulenol | 2.8 | India | [6] |

| cis-Hydroxy this compound | 2.4 | India | [6] |

| trans-Davanone | 2.1 | India | [6] |

| Germacrene D | 0.1 - 4.7 | India | [5] |

| Linalool | 1.08 - 2.5 | India | [1][2] |

Extraction Methodologies for this compound

The extraction of essential oil from Artemisia pallens is a critical step that dictates the yield and quality of this compound. The most common industrial and laboratory methods are steam distillation and hydrodistillation. Supercritical fluid extraction with CO2 has emerged as a more advanced technique for obtaining high-purity this compound.

Steam Distillation

Steam distillation is a widely used commercial method for extracting essential oils from plant materials.[3] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed and collected.

Experimental Protocol: Steam Distillation

-

Plant Material Preparation: The aerial parts of Artemisia pallens are harvested, typically at the full flowering stage, and shade-dried for 2-3 days to reduce moisture content.[2]

-

Apparatus Setup: A distillation unit is assembled, consisting of a steam generator, a still for holding the plant material, a condenser, and a separator.

-

Extraction: Steam is introduced into the bottom of the still, permeating the packed plant material. The steam ruptures the oil glands, releasing the volatile essential oil.

-

Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it is cooled and converted back into a liquid.

-

Separation: The condensate flows into a separator (such as a Florentine flask), where the less dense essential oil separates from the aqueous layer (hydrosol).

-

Collection and Drying: The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Hydrodistillation

Hydrodistillation is a common laboratory-scale method for extracting essential oils. In this process, the plant material is submerged in water, and the mixture is boiled. The resulting steam and vaporized essential oil are then condensed and collected.

Experimental Protocol: Hydrodistillation

-

Plant Material Preparation: Fresh or shade-dried aerial parts of Artemisia pallens are comminuted to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used, which consists of a round-bottom flask, a condenser, and a graduated collection tube that allows for the separation of oil and water.

-

Extraction: The plant material is placed in the flask with a sufficient volume of water. The mixture is heated to boiling.

-

Condensation and Separation: The steam and essential oil vapors rise into the condenser. The condensate flows into the collection tube, where the oil and water separate based on their immiscibility and density difference. The aqueous phase is continuously returned to the boiling flask.

-

Collection: The distillation is continued for a predetermined time (e.g., 3-4 hours). The volume of the collected essential oil is then measured.

Supercritical Fluid Extraction (SFE) with CO2

Supercritical CO2 extraction is a green and efficient technology that utilizes carbon dioxide in its supercritical state as a solvent. This method is particularly advantageous for extracting thermally sensitive compounds and can yield high-purity extracts. It has been successfully used for the fractionation and purification of this compound from Davana oil.[7]

Experimental Protocol: Supercritical CO2 Extraction (Conceptual)

-

Plant Material Preparation: Dried and ground Artemisia pallens is packed into an extraction vessel.

-

System Pressurization and Heating: The system is pressurized with CO2 and heated to bring the CO2 to its supercritical state (above its critical temperature and pressure).

-

Extraction: Supercritical CO2 is passed through the plant material, where it acts as a solvent, dissolving the essential oil components, including this compound.

-

Separation: The CO2-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.

-

Collection: The this compound-rich extract is collected from the separator. The CO2 can be recycled and reused.

Analytical Quantification of this compound

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical technique for the quantitative and qualitative analysis of this compound in essential oils.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the Artemisia pallens essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Injection: A small volume of the prepared sample is injected into the GC system.

-

Separation: The volatile components of the oil are separated based on their boiling points and polarity as they pass through a capillary column.

-

Detection and Identification: The separated components are detected by the FID for quantification and by the MS for identification based on their mass spectra, which are compared to a spectral library.

-

Quantification: The percentage of this compound is determined by comparing the peak area of this compound to the total peak area of all components (area percent method) or by using an internal or external standard for more accurate quantification.

Biosynthesis of this compound

This compound is a sesquiterpenoid, a class of C15 terpenes synthesized from farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenes in plants generally occurs in the cytosol via the mevalonate (B85504) (MVA) pathway. While the specific enzymes and regulatory mechanisms leading to this compound in Artemisia pallens are not fully elucidated, the general pathway provides a foundational understanding.

The initial steps involve the formation of IPP and DMAPP through the MVA pathway. These five-carbon units are then condensed to form the fifteen-carbon precursor, FPP. Specific sesquiterpene synthases in Artemisia pallens are responsible for the cyclization of FPP into various sesquiterpene skeletons. Subsequent modifications, likely involving cytochrome P450 monooxygenases and other enzymes, lead to the formation of this compound.

Conclusion

Artemisia pallens stands out as a significant natural source of the sesquiterpenoid this compound. The concentration of this compound in the essential oil is influenced by a variety of factors, and the choice of extraction method plays a crucial role in obtaining high yields and purity. This technical guide has provided a comprehensive overview of the current knowledge on this compound from Artemisia pallens, from its chemical context to its biosynthesis. The detailed methodologies and structured data presented herein are intended to support researchers and professionals in their work with this valuable natural compound. Further research into the specific enzymatic steps of this compound biosynthesis and the optimization of extraction protocols will be beneficial for maximizing its potential in various applications.

References

- 1. engineering.iastate.edu [engineering.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 5. putzagarwoodfarm.com [putzagarwoodfarm.com]

- 6. researchgate.net [researchgate.net]

- 7. agritech.tnau.ac.in [agritech.tnau.ac.in]

The Biosynthesis of Davanone: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the davanone biosynthesis pathway in plants, with a primary focus on Artemisia pallens, the principal natural source of this valuable sesquiterpenoid. This compound, a significant component of davana essential oil, is prized in the fragrance and flavor industries and is being investigated for various pharmacological activities. This document details the proposed enzymatic steps, presents quantitative data on this compound content, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound

This compound is a sesquiterpenoid ketone that exists as several stereoisomers, with cis-davanone being the most abundant in nature.[1] It is the main constituent of the essential oil extracted from Artemisia pallens Wall. ex DC., commonly known as davana.[2][3] The characteristic aroma of davana oil is attributed to this compound and its derivatives.[4] Beyond its use in perfumery, this compound has demonstrated potential biological activities, including antimalarial properties.[5]

The General Terpenoid Biosynthesis Pathway: The Foundation for this compound Synthesis

Like all terpenoids, the biosynthesis of this compound begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] Plants synthesize these precursors through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[7]

Through the action of prenyltransferases, IPP and DMAPP are condensed to form larger prenyl pyrophosphates. For the C15 sesquiterpenoids, including this compound, the key precursor is farnesyl pyrophosphate (FPP), formed by the condensation of two molecules of IPP with one molecule of DMAPP.[8][9]

Proposed Biosynthesis Pathway of this compound from Farnesyl Pyrophosphate (FPP)

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of other sesquiterpenoids in the Artemisia genus, such as artemisinin (B1665778) in Artemisia annua.[10][11] This proposed pathway involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) followed by oxidative modifications by cytochrome P450 monooxygenases (CYPs).

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The first committed step in this compound biosynthesis is likely the cyclization of the linear FPP molecule into a specific cyclic sesquiterpene scaffold. This reaction is catalyzed by a sesquiterpene synthase (sesqui-TPS). In Artemisia annua, the enzyme amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP to amorpha-4,11-diene, the precursor to artemisinin.[1][12][13] It is highly probable that a homologous sesqui-TPS exists in Artemisia pallens that catalyzes the formation of a this compound precursor. Transcriptome analysis of Artemisia species has revealed a multitude of TPS genes, supporting this hypothesis.[14][15][16] A study on Artemisia pallens has already identified a root-specific germacrene A synthase, demonstrating the presence of active TPS enzymes in this plant.[17]

Step 2: Oxidative Modifications by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the initial cyclic sesquiterpene, a series of oxidative reactions are required to produce the final this compound structure, including the introduction of a ketone group and the formation of the characteristic tetrahydrofuran (B95107) ring. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes in plants responsible for the functionalization of various secondary metabolites.[7][18][19] In artemisinin biosynthesis, the CYP enzyme CYP71AV1 performs a three-step oxidation of amorpha-4,11-diene.[20][21] A similar series of CYP-catalyzed hydroxylations and subsequent rearrangements would be necessary to convert the initial sesquiterpene olefin into this compound and its hydroxylated derivatives like hydroxythis compound.[22]

Below is a diagram illustrating the proposed biosynthesis pathway of this compound.

Quantitative Data on this compound Content

The concentration of this compound in the essential oil of Artemisia pallens can vary depending on factors such as the geographical origin, cultivation conditions, and developmental stage of the plant. The following table summarizes quantitative data from various studies that have analyzed the chemical composition of davana essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Source | Major Components | Concentration (%) | Reference |

| Artemisia pallens (India) | cis-Davanone | 45.8 | [23][24][25] |

| Bicyclogermacrene | 9.6 | [23][24][25] | |

| Linalool | 2.5 | [23][24][25] | |

| Caryophyllene oxide | 2.2 | [23][24][25] | |

| Phytol | 2.1 | [23][24][25] | |

| Artemisia pallens (India, fraction) | cis-Davanone | 72.2 | [23][24][25] |

| Davana ether 2° | 5.2 | [23][24][25] | |

| (Z)-Ethyl cinnamate | 5.2 | [23][24][25] | |

| Artemisia pallens (India, another sample) | cis-Davanone | 53.0 | [26] |

| Bicyclogermacrene | 6.9 | [26] | |

| trans-Ethyl cinnamate | 4.9 | [26] | |

| Davana ether isomer | 3.4 | [26] | |

| Spathulenol | 2.8 | [26] | |

| cis-Hydroxy this compound | 2.4 | [26] | |

| trans-Davanone | 2.1 | [26] |

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires the identification and functional characterization of the involved enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A common strategy to identify genes involved in a specific metabolic pathway is through transcriptome analysis of the plant tissues where the compound of interest is produced.

Experimental Workflow:

Functional Characterization of Candidate Terpene Synthases (TPS)

Once candidate TPS genes are identified, their enzymatic function needs to be confirmed. This is typically achieved through heterologous expression in a microbial host and in vitro enzyme assays.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from A. pallens cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl), MgCl₂, and the substrate farnesyl pyrophosphate (FPP).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention times and mass spectra with authentic standards or known compounds in spectral libraries to identify the enzymatic product(s).

Functional Characterization of Candidate Cytochrome P450s (CYPs)

Functionally characterizing plant CYPs is more complex as they require a redox partner, typically a cytochrome P450 reductase (CPR), for activity. Co-expression in a eukaryotic system like yeast is often preferred.

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of the candidate CYP gene and a CPR gene (e.g., from A. pallens or a model plant like Arabidopsis thaliana) into a yeast expression vector.

-

Yeast Transformation and Expression: Co-transform the expression constructs into a suitable Saccharomyces cerevisiae strain. Induce protein expression.

-

Microsome Isolation: Grow the yeast culture, harvest the cells, and prepare microsomal fractions, which contain the membrane-bound CYP and CPR enzymes.

-

Enzyme Assay:

-

Incubate the microsomal preparation with the putative substrate (the product of the characterized TPS), a buffer, and an NADPH-regenerating system.

-

Incubate and then extract the products with an organic solvent.

-

-

Product Analysis: Analyze the reaction products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized sesquiterpenoids.

Future Perspectives and Conclusion

The biosynthesis of this compound in Artemisia pallens presents an intriguing area for further research. While the general framework of the pathway is likely to follow the established principles of sesquiterpenoid biosynthesis, the specific enzymes that catalyze the unique cyclization and oxidative modifications leading to this compound remain to be discovered. The application of modern 'omics' technologies, particularly transcriptomics and proteomics, combined with functional genomics, will be instrumental in identifying and characterizing the complete set of genes and enzymes in the this compound biosynthetic pathway.

A thorough understanding of this pathway will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of this compound production in either the native plant or in microbial hosts. This could lead to a more sustainable and controlled supply of this valuable natural product for the fragrance, flavor, and pharmaceutical industries. This technical guide provides a solid foundation for researchers embarking on the exciting journey of unraveling the molecular intricacies of this compound biosynthesis.

References

- 1. old.geneticagraria.it [old.geneticagraria.it]

- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) GC-MS-Analysis, Antimicrobial Activities and [research.amanote.com]

- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 5. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trans, trans-farnesyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new synthetic biology approach allows transfer of an entire metabolic pathway from a medicinal plant to a biomass crop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amorpha-4,11-diene synthase of Artemisia annua: cDNA isolation and bacterial expression of a terpene synthase involved in artemisinin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, characterization and structural studies of amorpha ― 4, 11diene synthase (ADS3963) from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De novo assembly and analysis of the Artemisia argyi transcriptome and identification of genes involved in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Full-Length Transcriptome Analysis Reveals Candidate Genes Involved in Terpenoid Biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional genomics of P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Hydroxythis compound | C15H24O3 | CID 5477854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. GC-MS-Analysis, Antimicrobial Activities and Olfactory Evaluation of Essential Davana (Artemisia pallens Wall. ex DC) Oil from India | Semantic Scholar [semanticscholar.org]

- 24. scienceopen.com [scienceopen.com]

- 25. researchgate.net [researchgate.net]

- 26. New Insights into the Chemical Composition, Pro-Inflammatory Cytokine Inhibition Profile of Davana (Artemisia pallens Wall. ex DC.) Essential Oil and cis-Davanone in Primary Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Davanone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davanone is a sesquiterpenoid ketone that represents a significant constituent of the essential oil derived from Artemisia pallens, commonly known as Davana. While often referred to as a single entity, this compound exists as a mixture of several stereoisomers, each with potentially unique physicochemical and biological properties. The complexity of this isomeric composition presents both challenges and opportunities in the fields of natural product chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound isomers, with a focus on their emerging therapeutic potential.

Chemical Structure and Stereoisomerism

The core chemical structure of this compound is a C15 sesquiterpenoid characterized by a tetrahydrofuran (B95107) ring. The molecule possesses multiple chiral centers, giving rise to a variety of stereoisomers. The most commonly cited isomers in the literature are cis-davanone and trans-davanone, with cis-davanone typically being the most abundant in natural extracts. Other related isomers include isothis compound and hydroxythis compound.

The absolute configuration of the chiral centers determines the specific spatial arrangement of the atoms and thus the overall stereochemistry of each isomer. For natural (+)-davanone, the stereochemistry has been reported as (6S, 7S, 10R)-2,6,10-trimethyl-7,10-oxidododeca-2,11-dien-5-one. The cis and trans nomenclature refers to the relative orientation of the substituents on the tetrahydrofuran ring.

Figure 1: General Chemical Structure of this compound

Physicochemical Properties of this compound Isomers

The separation and characterization of individual this compound isomers are crucial for understanding their respective contributions to the biological activity of davana oil. The physicochemical properties of these isomers, while not always extensively documented in a comparative manner, are key to developing effective isolation and analytical protocols.

| Property | This compound (unspecified isomer) | Isothis compound | Hydroxythis compound |

| Molecular Formula | C15H24O2 | C15H24O2 | C15H24O3 |

| Molecular Weight | 236.35 g/mol | 236.35 g/mol [1] | 252.35 g/mol [2] |

| Specific Rotation ([α]D) | +77.7° (c=1, CHCl3) at 21°C[3] | Not available | Not available |

| Refractive Index (nD20) | 1.4722[3] | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| LogP (octanol/water) | Not available | 3.3[1] | 1.9[2] |

Experimental Protocols

Isolation of this compound Isomers from Artemisia pallens Oil

1. Fractional Distillation:

-

Objective: To enrich the this compound fraction from the crude essential oil.

-

Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column).

-

Procedure:

-

The crude davana oil is placed in the distillation flask.

-

The apparatus is assembled, and the oil is heated under reduced pressure.

-

Fractions are collected at different temperature ranges. The fraction boiling at a higher temperature will be enriched in this compound isomers.

-

Monitor the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

-

2. Preparative Supercritical Fluid Chromatography (SFC):

-

Objective: To isolate pure this compound isomers from the enriched fraction.

-

Apparatus: A preparative SFC system.

-

Stationary Phase: A silica-based column is commonly used.[4][5]

-

Mobile Phase: Supercritical carbon dioxide (CO2) is used as the primary mobile phase.[4][5] A polar co-solvent such as methanol (B129727) or ethanol (B145695) may be added to modify the polarity and improve separation.

-

Procedure:

-

The this compound-enriched fraction is dissolved in a suitable solvent and injected into the SFC system.

-

A gradient of the co-solvent is typically used to elute the different isomers.

-

Fractions are collected and analyzed by GC-MS and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of the isolated isomers.

-

Characterization of this compound Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To identify and quantify the different this compound isomers in a sample.

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5MS) is suitable for separating the isomers based on their boiling points and polarities.

-

Oven Program: A temperature gradient is used to achieve optimal separation. For example, starting at 60°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/minute.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used to generate mass spectra. The fragmentation patterns of the different isomers can be used for their identification by comparison with library data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure and stereochemistry of the isolated isomers.

-

Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent.

-

Analysis: The chemical shifts, coupling constants, and correlation signals in the NMR spectra provide detailed information about the connectivity of atoms and their spatial arrangement, allowing for the unambiguous identification of each isomer.

3. Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate the enantiomers of a specific this compound isomer.

-

Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.[6][7]

-

Mobile Phase: A normal-phase eluent, such as a mixture of hexane (B92381) and isopropanol, is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection.

Biological Activity and Signaling Pathways

Recent studies have highlighted the anticancer potential of this compound. Specifically, this compound has been shown to induce apoptosis in human ovarian cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mitogen-activated protein kinase (MAPK) signaling pathway.

This compound's Inhibition of the PI3K/Akt/MAPK Pathway

This diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/MAPK signaling pathway, a critical regulator of cell survival and proliferation. By blocking this pathway, this compound promotes apoptosis in cancer cells.

Experimental Workflow for this compound Isomer Analysis

The following workflow outlines the logical steps for the isolation, characterization, and biological evaluation of this compound isomers.

Workflow for this compound Isomer Analysis

This workflow provides a systematic approach from the initial extraction of essential oil to the detailed characterization and biological evaluation of individual this compound isomers.

Conclusion

The study of this compound isomers is a rapidly evolving field with significant implications for drug discovery and development. The prevalence of multiple stereoisomers in the natural product necessitates a multi-faceted analytical approach for their isolation and characterization. The demonstrated anticancer activity of this compound, mediated through the inhibition of the PI3K/Akt/MAPK signaling pathway, underscores the therapeutic potential of these compounds. Further research into the specific biological activities of each this compound isomer is warranted and will be crucial for unlocking their full potential as novel therapeutic agents. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this compound chemistry and biology, paving the way for future innovations in this exciting area of natural product science.

References

- 1. Isothis compound | C15H24O2 | CID 6427512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxythis compound | C15H24O3 | CID 5477854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Davanone: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davanone, a sesquiterpenoid ketone naturally occurring in plants of the Artemisia genus, has emerged as a promising candidate for therapeutic agent development. This document provides an in-depth technical overview of this compound, consolidating current research on its chemical properties, multifaceted biological activities, and underlying mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as an anticancer, anti-inflammatory, and antimicrobial agent. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific findings.

Chemical Properties of this compound

This compound is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₂O₂. Its structure features a tetrahydrofuran (B95107) ring fused to a seven-membered ring, with a ketone functional group. Several stereoisomers of this compound exist, with cis-davanone being a major constituent of davana oil, extracted from Artemisia pallens.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Appearance | Viscous, golden orange oil |

| Odor | Sweet, fruity, slightly woody |

Therapeutic Potential and Biological Activities

This compound exhibits a broad spectrum of pharmacological activities, positioning it as a molecule of significant interest for therapeutic applications. The primary areas of investigation include its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated the potent cytotoxic and pro-apoptotic effects of this compound against various cancer cell lines.

Table 1: Cytotoxic and Pro-Apoptotic Effects of this compound on Cancer Cells

| Cell Line | Cancer Type | Assay | Concentration | Results | Reference |

| NCI-H526 | Acute Myeloid Leukemia | MTT Assay | - | IC₅₀: 15.5 µM | [1][2] |

| NCI-H526 | Acute Myeloid Leukemia | Annexin V-FITC/PI | 5 µM | 12.5% apoptotic cells | [1] |

| NCI-H526 | Acute Myeloid Leukemia | Annexin V-FITC/PI | 10 µM | 17.8% apoptotic cells | [1] |

| NCI-H526 | Acute Myeloid Leukemia | Annexin V-FITC/PI | 20 µM | 24.12% apoptotic cells | [1] |

| OVACAR-3 | Ovarian Cancer | CCK-8 Assay | 10, 20, 40, 80 µM | Dose- and time-dependent inhibition of cell viability | [3][4] |

| OVACAR-3 | Ovarian Cancer | AO/EB Staining | Not Specified | Increased apoptosis | [3] |

| OVACAR-3 | Ovarian Cancer | Transwell Assay | Not Specified | Inhibition of cell migration and invasion | [3] |

This compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, and by modulating the expression of key apoptosis-related proteins.[1][3]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Cytokine Measured | Effect | Reference |

| Primary Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Inhibition of production | [5] |

| Raw 264.7 | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Inhibition of production (by Artemisia extract) | [3][6] |

Note: Specific IC₅₀ values for this compound's inhibition of TNF-α and IL-6 were not available in the reviewed literature. The data indicates a qualitative inhibitory effect.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 12.78 µM | |

| Enterobacter cloacae | Gram-negative bacteria | ~12.5 mg/mL (as a component of essential oil) | |

| Candida albicans | Fungus | Not specified, but activity shown | |

| Salmonella enterica | Gram-negative bacteria | Not specified, but activity shown | |

| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified, but activity shown | [7] |

The antimicrobial mechanism of this compound is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[7]